molecular formula C18H17NO2 B2605028 N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide CAS No. 887345-68-8

N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide

Cat. No. B2605028
CAS RN: 887345-68-8
M. Wt: 279.339
InChI Key: RWLPZZAXKIWBEA-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide, also known as DMCM, is a synthetic compound that belongs to the class of benzodiazepine receptor ligands. It has been extensively studied for its potential use in treating anxiety and related disorders. DMCM has also been found to have other pharmacological effects, such as anticonvulsant and sedative properties.

Scientific Research Applications

Organic Synthesis and Polymer Chemistry

N-(2,4-dimethylphenyl)formamide finds extensive use in scientific research as a solvent, reaction medium, and reagent in organic synthesis. Researchers employ it to facilitate chemical reactions, especially in the formation of complex molecules. Additionally, it serves as an essential component in the synthesis of several polymers, including:

Neurotoxicity Studies

Amitraz, a pesticide, undergoes metabolism in the body to produce N-(2,4-dimethylphenyl)formamide (2,4-DMF) and 2,4-dimethylaniline (2,4-DMA). These metabolites are known to be potent neurotoxicants. Researchers assess their cytotoxicity using cell-based assays, such as MTT and PC assays. Understanding their impact on neural cells is crucial for pesticide safety evaluations .

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-12-7-8-16(13(2)9-12)19-18(20)15-10-14-5-3-4-6-17(14)21-11-15/h3-10H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLPZZAXKIWBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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